ddT-HP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

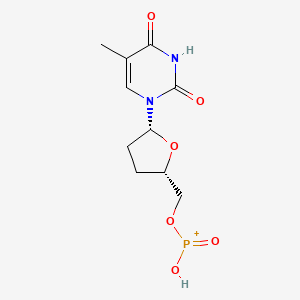

ddT-HP (2',3'-dideoxythymidine hydrogen phosphate) is a nucleoside analogue derivative developed as a potent anti-HIV-1 agent. It belongs to a class of 5'-hydrogen phosphonate-modified nucleosides, designed to enhance antiviral efficacy while minimizing cytotoxicity. The compound is synthesized by modifying the parent nucleoside ddT (2',3'-dideoxythymidine) through phosphorylation at the 5'-hydroxyl group. This modification improves cellular uptake and metabolic stability, enabling prolonged antiviral activity .

Key pharmacological parameters of this compound include:

- EC₅₀ (50% effective concentration): 0.084 μM (anti-HIV-1 activity based on reverse transcriptase inhibition in MT4 cells).

- IC₅₀ (50% cytotoxic concentration): 3,410 μM (cytotoxicity in uninfected MT4 cells).

- Selectivity Index (SI): 40,000 (ratio of IC₅₀ to EC₅₀), reflecting its high therapeutic window .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ddT-HP” involves the condensation of chloral hydrate with chlorobenzene in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

[ \text{CCl}_3\text{CHO} + 2 \text{C}_6\text{H}_5\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{Cl}_2\text{CCl}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of “this compound” is carried out in large reactors with precise control over temperature and pressure. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is subjected to rigorous quality control tests before being packaged for distribution.

Chemical Reactions Analysis

Isomerization and Impurities

Technical-grade DDT contains multiple isomers due to positional variations in chlorobenzene substitution patterns :

-

Major component : p,p’-DDT (77%)

-

Minor components : o,p’-DDT (15%) and p,p’-DDE/DDE (balance)

| Isomer | Structure | Percentage |

|---|---|---|

| p,p’-DDT | 2,4'-Dichlorodiphenyltrichloroethane | ~77% |

| o,p’-DDT | 2,4'-Dichlorodiphenyltrichloroethane | ~15% |

| p,p’-DDE | Dichlorodiphenyldichloroethylene | Trace |

Degradation Pathways

DDT undergoes thermal decomposition and environmental breakdown to form DDE and DDD :

-

Dehydrochlorination : At high temperatures, DDT loses HCl to form DDE:

C14H9Cl5ΔC14H8Cl4+HCl -

Reductive dechlorination : DDE further degrades to DDD under reductive conditions:

C14H8Cl4ReductionC14H10Cl4+Cl−

Toxicological Reactions

DDT interacts with sodium channels in neurons, causing hyperexcitability and increased amyloid-β production . In vitro studies show:

-

APP (Amyloid Precursor Protein) upregulation in SH-SY5Y cells exposed to DDT .

-

BACE1 (Betasecretase 1) overexpression, a key enzyme in amyloid-β generation .

-

TTX (Tetrodotoxin) blocks sodium channels, reversing DDT-induced APP accumulation .

Environmental Persistence

DDT and its metabolites (DDE, DDD) exhibit high persistence due to:

Metabolic Pathways

In mammals, DDT undergoes hepatic metabolism involving cytochrome P450 enzymes, leading to:

If "ddT-HP" refers to a specific derivative or modified DDT compound, additional clarification is required. For DDT-related reactions, the above analysis synthesizes key findings from synthesis, degradation, toxicity, and environmental behavior .

Scientific Research Applications

“ddT-HP” has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying organochlorine chemistry and reaction mechanisms.

Biology: Investigated for its effects on insect physiology and resistance mechanisms.

Medicine: Explored for potential therapeutic applications in treating vector-borne diseases.

Industry: Utilized in the production of pesticides and insect repellents.

Mechanism of Action

The mechanism of action of “ddT-HP” involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of sodium channels in nerve cells, leading to uncontrolled nerve impulses and eventual paralysis of the insect. This mode of action makes “this compound” highly effective as an insecticide.

Comparison with Similar Compounds

ddT-HP is compared here with structurally and functionally related compounds, including AZT-HP, FLT-HP, and their parent nucleosides (AZT, FLT, ddT).

Antiviral Activity and Cytotoxicity

Table 1 summarizes the anti-HIV-1 activity, cytotoxicity, and selectivity indices of these compounds:

| Compound | EC₅₀ (μM) | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.084 | 3,410 | 40,000 |

| AZT-HP | 0.072 | 2,500 | 34,700 |

| FLT-HP | 0.135 | >5,000 | >37,000 |

| ddT | 1.88 | >5,000 | >2,660 |

| AZT | 0.005 | 154 | 30,800 |

| FLT | 0.004 | 190 | 47,500 |

Key Findings:

Potency vs. Parent Nucleosides:

- This compound exhibits 22-fold higher antiviral activity than its parent compound ddT (EC₅₀: 0.084 μM vs. 1.88 μM) .

- AZT-HP and FLT-HP show reduced potency compared to AZT and FLT (EC₅₀: 0.072 μM vs. 0.005 μM for AZT-HP vs. AZT), likely due to slower intracellular phosphorylation required for activation .

Cytotoxicity and Selectivity:

- All hydrogen phosphonate derivatives (this compound, AZT-HP, FLT-HP) demonstrate significantly lower cytotoxicity than their parent nucleosides. For example, this compound’s IC₅₀ (3,410 μM) is >10-fold higher than ddT’s (>5,000 μM), indicating reduced off-target effects .

- Despite lower antiviral activity, AZT-HP and FLT-HP achieve selectivity indices comparable to AZT and FLT (e.g., AZT-HP SI: 34,700 vs. AZT SI: 30,800) due to their minimal cytotoxicity .

Therapeutic Advantage of this compound:

- This compound’s SI of 40,000 surpasses both AZT-HP (34,700) and FLT-HP (>37,000), making it the most selective inhibitor in this class .

Mechanistic and Structural Insights

- Phosphonate Modification: The 5'-hydrogen phosphonate group in this compound enhances resistance to enzymatic degradation, prolonging its intracellular half-life compared to ddT .

- Cytotoxicity Profile: The low cytotoxicity of this compound is attributed to its reduced interference with host DNA polymerases, a common limitation of unmodified nucleoside analogues .

Research Implications

This compound represents a strategic advancement in nucleoside-based antiviral therapy. Its high selectivity index and improved safety profile position it as a promising candidate for further clinical development, particularly in combination therapies to mitigate drug resistance. Future studies should explore its pharmacokinetics and synergy with other antiretroviral agents.

Q & A

Basic Research Questions

Q. What methodologies are essential for confirming the structural identity and purity of ddT-HP in synthetic chemistry studies?

- Methodological Answer : Structural confirmation typically requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HR-MS). Purity assessment should employ high-performance liquid chromatography (HPLC) with UV/Vis or mass detection, calibrated against reference standards. For novel compounds, X-ray crystallography is recommended to resolve stereochemistry. Ensure all procedures are documented with raw data and replicate analyses to validate reproducibility .

Q. How should researchers design experiments to evaluate this compound’s bioactivity in preliminary pharmacological studies?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cell viability assays) using dose-response curves to establish IC₅₀/EC₅₀ values. Include positive and negative controls to validate assay robustness. For in vivo studies, adhere to ethical guidelines for animal models, detailing sample size calculations, randomization, and blinding protocols. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to minimize false positives .

Q. What are the best practices for documenting synthetic protocols and reproducibility in this compound preparation?

- Methodological Answer : Provide step-by-step synthetic procedures, including reaction conditions (temperature, solvent, catalysts), purification methods (e.g., column chromatography gradients), and yields. Use Supporting Information (SI) for extensive datasets, ensuring raw spectral data and chromatograms are archived. Reference established protocols for analogous compounds to contextualize methodological choices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (pH, temperature), cell lines, or solvent systems that may explain discrepancies. Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. If conflicting mechanisms are proposed, employ mechanistic studies (e.g., kinetic assays, molecular docking) to test competing hypotheses. Transparently report limitations in original studies to guide future replication efforts .

Q. What strategies are effective for elucidating this compound’s metabolic pathways and off-target effects in complex biological systems?

- Methodological Answer : Combine metabolomics (LC-MS/MS) with isotopic labeling to track metabolite formation. Use CRISPR-engineered cell lines or knock-out models to isolate specific enzymatic interactions. For off-target profiling, employ chemoproteomics or thermal shift assays. Cross-reference findings with databases like PubChem or ChEMBL to identify structurally related compounds with known metabolic liabilities .

Q. How should researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

- Methodological Answer : Standardize animal models by controlling genetic backgrounds, diet, and environmental factors. Pre-register study protocols (e.g., on Open Science Framework) to minimize bias. Use power analysis to determine adequate sample sizes and include internal replication cohorts. Share raw data and analytical pipelines via repositories like Zenodo to facilitate independent validation .

Q. Data Management & Ethical Considerations

Q. What frameworks ensure rigorous data management for this compound research spanning multiple institutions?

- Methodological Answer : Implement a FAIR (Findable, Accessible, Interoperable, Reusable) data management plan. Use electronic lab notebooks (ELNs) with version control for real-time collaboration. For multi-omics data, adhere to MIAME (microarray) or MIAPE (proteomics) standards. Include data dictionaries and metadata templates in SI to enhance interoperability .

Q. How can researchers ethically navigate intellectual property concerns while publishing this compound findings?

- Methodological Answer : Conduct a prior art search using platforms like SciFinder or Reaxys to avoid infringing existing patents. Disclose inventions to institutional technology transfer offices before publication. Use material transfer agreements (MTAs) for shared reagents. Clearly delineate fundamental research outcomes from patentable applications in manuscripts .

Q. Tables: Key Methodological Considerations

| Research Phase | Critical Parameters | Validation Criteria |

|---|---|---|

| Synthesis & Purification | Reaction yield, chromatographic purity (≥95%) | NMR peak integration, HPLC area-under-curve |

| In Vitro Bioassays | Z’-factor (>0.5), IC₅₀ reproducibility (CV <15%) | Dose-response curve R² >0.95 |

| In Vivo Studies | Survival rates, histopathological consistency | Blinded analysis, pre-registered protocols |

Properties

CAS No. |

140132-19-0 |

|---|---|

Molecular Formula |

C10H14N2O6P+ |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-oxophosphanium |

InChI |

InChI=1S/C10H13N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h4,7-8H,2-3,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |

InChI Key |

NDGHBKNMUFNTFA-JGVFFNPUSA-O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO[P+](=O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO[P+](=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.